molecular formula C9H9BrO B13509482 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13509482
M. Wt: 213.07 g/mol
InChI Key: QZGSUYNCTBFYLI-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound, specifically, is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran typically involves multi-step reactions. One common method includes the use of sodium hydroxide in water, followed by heating for 22 hours. This is then followed by a reaction with butyllithium in tetrahydrofuran and hexane at temperatures between -100°C and -95°C .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranones, while reduction may produce dihydrobenzofurans.

Scientific Research Applications

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1-benzofuran: Similar structure but lacks the methyl group at the 3rd position.

    3-Methyl-2,3-dihydro-1-benzofuran: Similar structure but lacks the bromine atom at the 5th position.

    Benzofuran: The parent compound without any substitutions.

Uniqueness

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-3-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6H,5H2,1H3

InChI Key

QZGSUYNCTBFYLI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=C(C=C2)Br

Origin of Product

United States

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